molecular formula C11H13NO2 B046922 1-(benzylamino)cyclopropane-1-carboxylic Acid CAS No. 119111-62-5

1-(benzylamino)cyclopropane-1-carboxylic Acid

Cat. No. B046922
M. Wt: 191.23 g/mol
InChI Key: OEAREUSJNXNILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylamino)cyclopropane-1-carboxylic acid (BCP) is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. It is a chiral compound that has two enantiomers, namely R-BCP and S-BCP. The synthesis of BCP has been extensively reported in the literature, and various methods have been developed for its preparation.

Mechanism Of Action

The mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid is not fully understood. However, it has been suggested that 1-(benzylamino)cyclopropane-1-carboxylic Acid may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins.

Biochemical And Physiological Effects

1-(benzylamino)cyclopropane-1-carboxylic Acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress the replication of viruses, and inhibit the growth of bacteria. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its ability to inhibit the growth of cancer cells and viruses. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 1-(benzylamino)cyclopropane-1-carboxylic Acid. One direction is the development of new synthesis methods that can yield higher yields of 1-(benzylamino)cyclopropane-1-carboxylic Acid and its enantiomers. Another direction is the study of the mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can help to identify new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(benzylamino)cyclopropane-1-carboxylic Acid can help to optimize its use as a drug candidate.

Synthesis Methods

The synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid can be achieved through several methods. One of the most common methods involves the reaction of benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method yields both enantiomers of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be separated using chiral chromatography.
Another method for the synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a chiral catalyst. This method yields only one enantiomer of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be easily separated from the other enantiomer.

Scientific Research Applications

1-(benzylamino)cyclopropane-1-carboxylic Acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been studied for its potential use as a building block for the synthesis of new drugs.

properties

CAS RN

119111-62-5

Product Name

1-(benzylamino)cyclopropane-1-carboxylic Acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(benzylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-10(14)11(6-7-11)12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14)

InChI Key

OEAREUSJNXNILN-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)O)NCC2=CC=CC=C2

Canonical SMILES

C1CC1(C(=O)O)NCC2=CC=CC=C2

synonyms

Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]- (9CI)

Origin of Product

United States

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